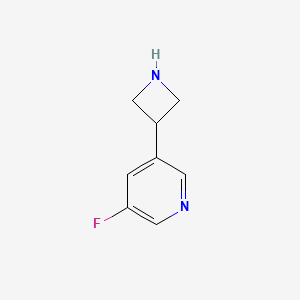

3-(Azetidin-3-yl)-5-fluoropyridine

Description

Contextual Significance of Azetidine (B1206935) Scaffolds in Synthetic Chemistry

Azetidines, which are nitrogen-containing four-membered saturated heterocycles, have emerged as crucial building blocks in organic synthesis and medicinal chemistry. nih.govrsc.org Historically, their synthesis was considered challenging due to inherent ring strain, which limited their exploration. nih.govub.bw However, recent advancements in synthetic methodologies have made diversely functionalized azetidines more accessible. rsc.orgub.bw

The significance of the azetidine scaffold stems from its unique combination of properties. It possesses satisfactory stability for handling and incorporation into larger molecules, yet the ring strain endows it with unique reactivity that can be harnessed in chemical transformations. nih.govrsc.org This reactivity, which can be modulated by substituents, allows for ring-opening and ring-expansion reactions, providing pathways to other important heterocyclic systems. ub.bw

From a medicinal chemistry perspective, the rigid structure of the azetidine ring serves as a valuable scaffold for orienting pharmacophoric groups in three-dimensional space. nih.gov This has led to the incorporation of the azetidine moiety into a wide array of pharmacologically active compounds with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents, as well as compounds targeting the central nervous system. nih.govacs.org The use of azetidines as unnatural amino acids in peptidomimetics further highlights their role in creating novel molecular structures with tailored biological functions. ub.bw

Role of Fluoropyridine Moieties in Advanced Organic Syntheses

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and materials science. nih.govnih.gov When incorporated into a pyridine (B92270) ring, fluorine can profoundly alter the molecule's physicochemical and biological properties. The high electronegativity of fluorine can influence the electron distribution within the aromatic ring, affecting its reactivity and interaction with biological targets. nih.gov

One of the primary benefits of fluorination is the enhancement of metabolic stability. nih.govmdpi.com The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles of drug candidates. nih.gov For instance, the presence of a fluorine atom in Vericiguat, a drug used for heart failure, increases its metabolic stability. mdpi.comnih.gov Furthermore, fluorine substitution can modulate properties such as lipophilicity and membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

Fluoropyridines serve as versatile intermediates in organic synthesis. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. researchgate.net This reactivity makes fluoropyridines valuable precursors for constructing complex molecular architectures. The strategic placement of fluorine on the pyridine ring is crucial, as it directs the regioselectivity of these substitution reactions. This controlled functionalization is a cornerstone of modern synthetic strategies aimed at producing novel compounds with specific properties.

Structural Rationale and Research Focus for 3-(Azetidin-3-yl)-5-fluoropyridine

The structural design of this compound represents a deliberate fusion of the advantageous properties of both the azetidine and fluoropyridine moieties. The rationale behind this combination is to create a versatile chemical building block for the synthesis of novel compounds with potentially enhanced biological activity and optimized physicochemical properties.

The azetidine ring provides a rigid, three-dimensional scaffold that can be used to explore chemical space in a way that is distinct from more common five- and six-membered rings. It acts as a bioisostere for other cyclic and acyclic fragments, offering a unique vector for substitution. The nitrogen atom within the ring also provides a handle for further functionalization.

The 5-fluoropyridine-3-yl moiety complements the azetidine core by introducing specific electronic and metabolic features. The fluorine atom at the 5-position enhances the metabolic stability of the pyridine ring and can participate in favorable interactions with biological targets, such as hydrogen bonding. mdpi.com This particular substitution pattern is seen in other biologically active frameworks, such as in a series of novel oxazolidinone derivatives that have shown potent antibacterial activity against gram-positive bacteria. nih.govmdpi.com

The research focus for this compound is primarily as a key intermediate in drug discovery programs. bldpharm.com Its structure is suitable for creating libraries of compounds for screening against various biological targets. For example, the azetidine nitrogen can be derivatized, and the pyridine ring can be further functionalized, allowing for the rapid generation of analogues. The combination of the strained azetidine and the electron-deficient fluoropyridine suggests that this compound could be a precursor for novel antibacterial, anticancer, or CNS-active agents, leveraging the established pharmacological potential of both scaffolds. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-(Azetidin-3-yl)-2-fluoropyridine | 1260852-29-6 | C₈H₉FN₂ | 152.17 | N/A |

| 3-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | N/A |

| 5-Fluoropyridine-3-carboxylic acid | 402-66-4 | C₆H₄FNO₂ | 141.10 | 193-198 |

| 5-Fluoropyridine-3-carbaldehyde | 39891-04-8 | C₆H₄FNO | 125.10 | N/A |

Data sourced from PubChem and commercial supplier catalogs. bldpharm.comnih.govsigmaaldrich.comsigmaaldrich.com "N/A" indicates data not available in the consulted sources.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(azetidin-3-yl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYBQKMZSZGSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Azetidin 3 Yl 5 Fluoropyridine and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The formation of the strained four-membered azetidine ring requires specialized synthetic approaches. These methods can be broadly categorized into several key strategies, each with its own advantages and limitations.

Classical Cyclization Reactions

Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. acs.org This approach typically involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group. For instance, γ-amino alcohols can be converted to azetidines through a reaction mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org Similarly, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols provides a direct route to 1,3-disubstituted azetidines. A key challenge in these reactions is the competition with elimination reactions, which can be significant due to the strain of the forming four-membered ring. acs.org

Another classical approach involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate, on a carbon atom within the same molecule. frontiersin.org This method is widely used for forming the azetidine ring and is a fundamental strategy in heterocyclic chemistry. acs.orgfrontiersin.org

| Starting Material | Reagents | Key Transformation | Reference |

|---|---|---|---|

| γ-amino alcohols | 1,1'-Carbonyldiimidazole (CDI) | Intramolecular cyclization | acs.org |

| Primary amines and 2-substituted-1,3-propanediols | Triflic anhydride | In situ bis-triflate formation and intramolecular alkylation | |

| γ-Haloamines | Base | Intramolecular SN2 reaction | frontiersin.org |

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

Cycloaddition reactions offer a convergent and atom-economical approach to the azetidine core. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for constructing the azetidine ring. chemrxiv.orgresearchgate.netnih.gov Recent advancements have enabled these reactions to be carried out under visible light, offering a milder alternative to traditional UV irradiation. chemrxiv.orgspringernature.comnih.gov For example, the Schindler group has developed a visible-light-mediated intermolecular [2+2] cycloaddition between cyclic oximes and alkenes using an iridium photocatalyst for triplet energy transfer. chemrxiv.orgspringernature.com This method allows for the synthesis of highly functionalized azetidines from readily available starting materials. nih.gov

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is another well-established method for preparing azetidin-2-ones (β-lactams), which can then be reduced to azetidines. mdpi.com This reaction is highly versatile and remains a popular choice for accessing a wide range of substituted β-lactams. mdpi.com

| Reaction Type | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Aza Paternò-Büchi | Cyclic oximes and alkenes | Visible light, Iridium photocatalyst | Functionalized azetidines | chemrxiv.orgspringernature.comnih.gov |

| Staudinger Synthesis | Ketenes and imines | Typically thermal | Azetidin-2-ones (β-lactams) | mdpi.com |

Ring Contraction Approaches

Ring contraction of larger heterocyclic systems provides an alternative pathway to azetidines. For instance, N-sulfonylazetidines can be synthesized through the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgnih.govorganic-chemistry.org This process is typically initiated by a nucleophilic addition to the amide carbonyl, followed by an intramolecular cyclization that expels the bromide ion, resulting in the smaller azetidine ring. rsc.org This method allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the final azetidine product. nih.govorganic-chemistry.org

| Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| α-bromo N-sulfonylpyrrolidinones | Potassium carbonate, various nucleophiles (alcohols, phenols, anilines) | α-carbonylated N-sulfonylazetidines | rsc.orgnih.govorganic-chemistry.org |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, also known as β-lactams, is a common and effective method for obtaining the corresponding azetidines. publish.csiro.aursc.org Various reducing agents can be employed for this transformation, with diborane (B8814927) and alane being particularly effective for the reduction of N-substituted azetidin-2-ones. publish.csiro.auacs.org These reductions generally proceed in good yield and, importantly, retain the stereochemistry of the substituents on the ring. publish.csiro.au However, the choice of reducing agent is crucial, as some reagents like lithium aluminum hydride (LiAlH₄) can lead to ring cleavage products, particularly with N-unsubstituted or electron-withdrawing N-substituted β-lactams. rsc.orgacs.org

| Starting Material | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| N-Substituted Azetidin-2-ones | Diborane, Alane | Good yield, retention of stereochemistry | publish.csiro.auacs.org |

| Azetidin-2-ones | Sodium Borohydride | Diastereoselective reduction of C-3 functionalized azetidin-2-ones | rsc.org |

| 4-(Haloalkyl)azetidin-2-ones | Lithium Aluminum Hydride (LiAlH₄) | Can lead to ring transformation to aziridines | acs.org |

Intramolecular Aminolysis of Epoxy Amines (e.g., Lanthanoid(III) Trifluoromethanesulfonate (B1224126) Catalysis)

A novel and efficient method for constructing the azetidine ring involves the intramolecular aminolysis of epoxy amines. frontiersin.orgnih.govnih.govelsevierpure.com Researchers have discovered that lanthanoid(III) trifluoromethanesulfonates, particularly lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.govnih.govelsevierpure.com This reaction is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgnih.govnih.govelsevierpure.com The catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the desired four-membered ring. frontiersin.org

| Starting Material | Catalyst | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| cis-3,4-Epoxy amines | Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) | Regioselective intramolecular aminolysis | High yields, functional group tolerance | frontiersin.orgnih.govnih.govelsevierpure.com |

Strain-Release Approaches (e.g., from Azabicyclo[1.1.0]butanes)

The high ring strain of azabicyclo[1.1.0]butanes makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. organic-chemistry.orgbris.ac.uknih.govbohrium.comnih.govresearchgate.net This strategy involves the activation of the azabicyclo[1.1.0]butane, often at the nitrogen atom, which facilitates the cleavage of the strained central C-N bond and the formation of a more stable azetidine ring. For example, the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters, followed by N-protonation and a 1,2-migration, leads to the modular construction of azetidines. organic-chemistry.org This approach allows for the introduction of a wide range of functional groups and has been applied to the synthesis of complex spirocyclic azetidines. bris.ac.uknih.gov

| Starting Material | Key Reagents/Conditions | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Azabicyclo[1.1.0]butane | Organolithium reagents, boronic esters, electrophiles | Strain-release-driven functionalization | Functionalized azetidines, spiro-azetidines | organic-chemistry.orgbris.ac.uknih.govnih.gov |

Introduction of the Fluoropyridine Moiety

The incorporation of a fluorine atom into the pyridine (B92270) ring is a critical step that significantly influences the molecule's electronic properties. Several methods have been developed for this purpose, ranging from classical nucleophilic substitution to modern direct C-H activation techniques.

Nucleophilic aromatic substitution (SNAr) is a foundational method for introducing fluorine onto a pyridine ring. This reaction typically involves the displacement of a leaving group, such as a chlorine or bromine atom, by a fluoride (B91410) source. The reaction is particularly effective when the leaving group is positioned at the 2- or 4-positions of the pyridine ring, which are activated by the ring nitrogen.

The mechanism proceeds through a two-step addition-elimination sequence. A nucleophile, in this case, a fluoride anion (from sources like KF or CsF), attacks the electron-deficient carbon atom bearing the leaving group. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is momentarily disrupted in this intermediate. youtube.com Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the fluoropyridine product. youtube.com The rate of SNAr reactions on halopyridines is influenced by the electronegativity of the leaving group; 2-fluoropyridines, for instance, react significantly faster with nucleophiles than their 2-chloropyridine (B119429) counterparts, a factor to consider in multi-step syntheses. nih.govacs.org For the synthesis of a 3-fluoro-5-substituted pyridine, a common precursor might be 3,5-dihalopyridine, where one halogen can be selectively displaced.

Table 1: Comparison of Leaving Groups in SNAr Reactions of Pyridines

| Leaving Group | Relative Reactivity | Key Characteristics |

|---|---|---|

| Fluorine (F) | Highest | Excellent leaving group in SNAr due to high electronegativity, accelerating the reaction. acs.org |

| Chlorine (Cl) | Intermediate | Commonly used and commercially available, but less reactive than fluorine. acs.org |

| Bromine (Br) | Lower | Less common for SNAr fluorination but used in precursor synthesis. |

| Iodine (I) | Lowest | Generally not preferred as a leaving group for fluorination via SNAr. |

This table is generated based on principles of nucleophilic aromatic substitution.

A more modern and direct approach to synthesizing fluoropyridines involves the site-selective C-H fluorination of pyridine derivatives. This method circumvents the need for pre-halogenated substrates. A prominent reagent for this transformation is silver(II) fluoride (AgF₂). nih.gov This method allows for the direct conversion of a C-H bond adjacent to the nitrogen in pyridines and diazines into a C-F bond with high selectivity. orgsyn.orgorgsyn.org

The reaction is typically performed under mild conditions, often at room temperature, and is tolerant of a wide array of functional groups. nih.govorgsyn.org The proposed mechanism involves the coordination of the basic nitrogen atom of the pyridine to the silver center, followed by the addition of fluoride to the π-system and a subsequent formal oxidation via hydrogen atom abstraction. nih.gov For 3-substituted pyridines, fluorination with AgF₂ often occurs with exclusive selectivity at the 2-position, especially with halo, alkoxy, or cyano substituents at the 3-position. nih.govacs.org This makes it a powerful tool for late-stage fluorination in the synthesis of complex molecules. acs.org

Table 2: Site-Selectivity in AgF₂-Mediated C-H Fluorination of Substituted Pyridines

| Substituent Position | Substituent Type | Predominant Fluorination Position | Reference |

|---|---|---|---|

| 3-position | Halo, Alkoxy, Cyano, CF₃ | 2-position (exclusive) | nih.govacs.org |

| 3-position | Alkyl, CO₂R, C(O)NR₂ | Mixture of 2- and 6-isomers | nih.govacs.org |

| 3,5-disubstituted | Varies | Position adjacent to N in the more basic ring | acs.org |

Once the fluoropyridine core is established, further functionalization may be required. Regioselective methods allow for the introduction of other substituents at specific vacant positions on the ring. One powerful strategy is directed ortho-metalation, where a pre-existing functional group directs deprotonation to an adjacent position, creating a nucleophilic center that can react with various electrophiles. epfl.ch For instance, protecting groups can be employed to activate or screen neighboring sites to achieve the desired regioselectivity before carboxylation or other functionalization reactions. epfl.ch

Another approach involves leveraging the inherent electronic properties of the fluoropyridine ring. The fluorine atom and the ring nitrogen activate specific positions towards either nucleophilic or electrophilic attack, guiding the regioselectivity of subsequent reactions. acs.org This allows for a structured buildup of the desired analogue.

Coupling Strategies for Azetidinyl and Fluoropyridyl Fragments

The final construction of 3-(azetidin-3-yl)-5-fluoropyridine typically involves the formation of a carbon-carbon or carbon-nitrogen bond between the two key structural fragments. This is often achieved through transition metal-catalyzed cross-coupling reactions or classical condensation chemistry.

Transition metal-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis for forming C-C and C-N bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. mdpi.com To synthesize the target molecule, this could involve reacting a 3-boronic acid (or ester) derivative of N-protected azetidine with 3-bromo-5-fluoropyridine, or conversely, 3-(azetidin-3-yl)-5-bromopyridine (B12937710) with a fluoropyridine boronic acid. The reaction is known for its mild conditions and tolerance of a broad range of functional groups. mdpi.comrsc.org

Buchwald-Hartwig Amination: This is the premier method for forming carbon-nitrogen bonds and is ideally suited for coupling the azetidine ring directly to the fluoropyridine core. wikipedia.org The reaction involves the palladium-catalyzed coupling of an amine (the N-H bond of azetidine) with an aryl halide (such as 3-bromo-5-fluoropyridine). libretexts.org The development of specialized bulky, electron-rich phosphine (B1218219) ligands has dramatically expanded the scope of this reaction, allowing for the coupling of even challenging substrates under mild conditions. wikipedia.orgyoutube.com The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to yield the desired N-aryl azetidine product. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org While not directly forming the azetidine-pyridine C-C bond, it can be used to introduce an alkynyl linker, which could be subsequently reduced or further functionalized to connect the two fragments. acs.orgyoutube.com

Henry Reaction: The Henry reaction, or nitroaldol reaction, is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone). wikipedia.orgorganic-chemistry.org A synthetic strategy could involve reacting a nitro-functionalized azetidine with pyridine-3-carbaldehyde, followed by reduction of the nitro group and the alcohol. researchgate.net The resulting products, β-amino alcohols, are versatile intermediates for further transformations. wikipedia.org

Michael Addition: This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org In the context of pyridine synthesis, it can be applied to olefinic pyridines, where the pyridine ring acts as a Michael acceptor. nih.govnih.gov An azetidine nucleophile could potentially be added to a suitably activated vinylfluoropyridine to construct the carbon-carbon linkage.

Table 3: Overview of Key Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reactants | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron compound + Organohalide | Palladium catalyst + Base |

| Buchwald-Hartwig | C-N | Amine + Organohalide | Palladium catalyst + Base + Ligand |

| Sonogashira | C-C (alkyne) | Terminal Alkyne + Organohalide | Palladium catalyst + Copper(I) salt + Base |

| Henry Reaction | C-C | Nitroalkane + Aldehyde/Ketone | Base |

| Michael Addition | C-C | Nucleophile + α,β-Unsaturated Carbonyl | Base or Acid catalyst |

This table provides a general summary of the specified cross-coupling reactions.

Amide bond formation provides an alternative strategy for linking the azetidinyl and fluoropyridyl fragments, resulting in an analogue where the two rings are connected via an amide linker. This is achieved by reacting a carboxylic acid derivative of one fragment with an amine derivative of the other. nih.gov

For example, 3-carboxy-5-fluoropyridine could be coupled with azetidine using standard peptide coupling reagents. These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), activate the carboxylic acid to form a highly reactive intermediate. peptide.comnih.gov This intermediate is then readily attacked by the amine (azetidine) to form the stable amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve efficiency and minimize side reactions. peptide.com This method is robust, high-yielding, and central to the synthesis of a vast number of pharmaceuticals. nsf.gov

Diastereoselective and Stereoselective Synthesis of Azetidinyl-Pyridyl Compounds

The synthesis of functionalized azetidine molecules is a significant area of organic chemistry, as the azetidine framework is a valuable structural motif in many commercial drugs and natural products. uni-muenchen.de Achieving stereocontrol during the synthesis of substituted azetidines, particularly those linked to a pyridine ring, is crucial for isolating specific, biologically active isomers. Researchers have developed several stereoselective methods to access these complex structures.

One prominent strategy involves the α-lithiation of an N-protected azetidine followed by trapping with an electrophile. uni-muenchen.de This approach allows for the introduction of substituents at the C-2 position of the azetidine ring. The stereochemical outcome of this reaction can be influenced by the nature of the protecting group on the azetidine nitrogen and the reaction conditions.

Another powerful method is the asymmetric hydrogenation of a prochiral azetinyl-carboxylic acid intermediate. acs.org This two-step procedure can produce enantioenriched four-membered amino acids. acs.org The reduction of the unsaturated azetine ring can be performed with chiral ruthenium or palladium complexes, leading to the formation of saturated azetidine compounds with high levels of diastereo- and enantioselectivity. acs.org

Novel stereoselective rearrangement reactions have also been employed. For instance, chiral oxirane derivatives can be rearranged using superbases to yield chiral azetidine derivatives. researchgate.net Furthermore, strain-release approaches, such as the reaction of highly strained 1-azabicyclo[1.1.0]butanes with organometallic reagents, provide access to selectively functionalized azetidine intermediates. uni-muenchen.dersc.org These intermediates can then be further elaborated to form the desired azetidinyl-pyridyl structure. uni-muenchen.de Recent advances also include palladium(II)-catalyzed intramolecular C(sp³)–H amination and [2+2] photocycloaddition reactions to construct the functionalized azetidine ring with controlled stereochemistry. rsc.org

Table 1: Overview of Stereoselective Synthetic Methods for Azetidine Derivatives

| Synthetic Method | Description | Key Features |

|---|---|---|

| α-Lithiation & Electrophile Trapping | Involves the deprotonation of the α-carbon of an N-protected azetidine, followed by reaction with an electrophile. uni-muenchen.de | Allows for functionalization at the C-2 position; stereoselectivity can be directed by the N-protecting group. uni-muenchen.de |

| Asymmetric Hydrogenation | Reduction of a prochiral unsaturated azetine precursor using a chiral catalyst. acs.org | Yields enantioenriched saturated azetidines; high diastereo- and enantioselectivity is achievable. acs.org |

| Superbase-Promoted Rearrangement | Rearrangement of chiral oxirane derivatives to form chiral azetidines. researchgate.net | Provides access to optically active azetidine building blocks. researchgate.net |

| Strain-Release Arylation | Reaction of strained azabicyclobutanes with nucleophilic organometallic species. uni-muenchen.de | Forms selectively substituted azetidine intermediates for further modification. uni-muenchen.de |

| [2+2] Photocycloaddition | Visible-light-promoted aza-Paternò-Büchi reaction between an oxime precursor and an alkene. rsc.org | Constructs densely functionalized azetidine rings that can be difficult to access otherwise. rsc.org |

Protective Group Strategies in this compound Synthesis

The synthesis of this compound and its analogues is highly dependent on the effective use of protecting groups, particularly for the azetidine ring's nitrogen atom. The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group in this context due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org

The Boc group is crucial for facilitating key synthetic transformations. For example, it is well-established for enabling the α-lithiation and subsequent electrophile trapping of azacycles. nih.gov The presence of the N-Boc group activates the α-protons, allowing for regioselective deprotonation with strong bases like s-butyllithium (s-BuLi). nih.gov This strategy provides a concise route to 2-substituted azetidines. nih.gov

The introduction of the Boc group is typically achieved by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Various catalytic systems have been developed to improve the efficiency and chemoselectivity of this N-tert-butoxycarbonylation reaction, often allowing it to proceed under mild, solvent-free conditions at room temperature. organic-chemistry.org

In the synthesis of functionalized azetidines, the starting material is often an N-Boc protected azetidin-3-one. mdpi.com This ketone can undergo reactions like the Horner-Wadsworth-Emmons olefination to introduce a side chain, which can then be further modified. mdpi.com For instance, an aza-Michael addition to a methyl (N-Boc-azetidin-3-ylidene)acetate intermediate allows for the introduction of various nitrogen-containing heterocycles. mdpi.com The Boc group remains intact throughout these steps and is typically removed in the final stages of the synthesis using an acid like trifluoroacetic acid (TFA) to yield the desired final product. acs.org

The stability of the Boc group to most nucleophiles and bases allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions (like the base-labile Fmoc group) can be used elsewhere in the molecule. organic-chemistry.org This strategic use of protecting groups is fundamental to the successful multi-step synthesis of complex molecules like this compound.

Table 2: Reagents and Conditions for N-Boc Protection of Amines

| Catalyst/Solvent System | Key Features |

|---|---|

| Iodine (catalytic) | Allows for protection of aryl and aliphatic amines under solvent-free conditions at ambient temperature. organic-chemistry.org |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | A highly efficient, inexpensive, and reusable catalyst for chemoselective N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Acts as both a solvent and a catalyst, enabling simple and efficient mono-N-Boc protection with high chemoselectivity. organic-chemistry.org |

| 1-Alkyl-3-methylimidazolium ionic liquids | Catalyzes N-tert-butyloxycarbonylation with excellent chemoselectivity by activating the Boc₂O reagent. organic-chemistry.org |

Chemical Reactivity and Transformational Chemistry of 3 Azetidin 3 Yl 5 Fluoropyridine

Reactivity Profile of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its reactivity, making it susceptible to a variety of transformations that are not as readily observed in less strained systems like pyrrolidines. rsc.org While more stable and easier to handle than the highly reactive three-membered aziridines, the azetidine ring's strain can be harnessed for unique and valuable chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com

Ring-Opening Reactions and Strain-Driven Transformations

The considerable ring strain within the azetidine ring makes it a prime candidate for ring-opening reactions. rsc.orgrsc.orgresearchwithrutgers.com These reactions, driven by the release of this strain, can be initiated by various nucleophiles. magtech.com.cnwikipedia.orgnih.gov The regioselectivity of these nucleophilic attacks is often influenced by the substituents present on the azetidine ring. magtech.com.cn For unsymmetrical azetidines, electronic effects typically control the site of nucleophilic attack, with nucleophiles favoring carbon atoms adjacent to the nitrogen that are attached to conjugating groups like aryl or carbonyl functionalities. magtech.com.cn In some instances, particularly with sterically demanding nucleophiles, the attack may occur at the less substituted carbon adjacent to the nitrogen. magtech.com.cn

To facilitate these ring-opening reactions, azetidines often require activation, which can be achieved through Lewis acid catalysis or by converting them into their more reactive quaternary ammonium (B1175870) salts (azetidinium ions). magtech.com.cnnih.gov These activated intermediates are more susceptible to nucleophilic cleavage. magtech.com.cn For instance, an acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines, where a pendant amide group acts as the nucleophile. nih.gov

The inherent strain of the azetidine ring can also be exploited in strain-release driven reactions to construct more complex molecular architectures, such as spiro-azetidines from azabicyclo[1.1.0]butane precursors. nih.govnih.gov

Ring-Expansion Reactions to Larger N-Heterocycles (e.g., Pyrrolidines, Piperidines, Azepanes, Azocanes)

Azetidines can serve as valuable precursors for the synthesis of larger nitrogen-containing heterocycles through ring-expansion reactions. nih.govresearchgate.netresearchgate.net These transformations often proceed through the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile. nih.govresearchgate.net For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azonia-bicyclo[3.2.0]heptane intermediate. nih.gov Subsequent nucleophilic attack by anions such as cyanide, azide, or acetate (B1210297) can lead to a mixture of ring-expanded pyrrolidines and azepanes. nih.gov

The distribution of the resulting five- or seven-membered rings is dependent on several factors, including the substitution pattern on the azetidine ring and its side chain, as well as the nature of the nucleophile employed. nih.gov Computational studies, such as quantum mechanical DFT calculations, have been used to rationalize the observed regioselectivities in these nucleophilic ring-opening reactions. nih.gov The expansion to pyrrolidines, for instance, has been achieved from iodomethyl azetidines by heating, proceeding with complete stereocontrol. medwinpublishers.com

| Starting Material | Reagents | Product(s) | Reference |

| 2-(3-hydroxypropyl)azetidine | Activating agent, Nucleophile (e.g., CN⁻, N₃⁻, AcO⁻) | Pyrrolidines and/or Azepanes | nih.gov |

| Iodomethyl azetidines | Heat | Pyrrolidines | medwinpublishers.com |

| 3-methylene-azetidines | α-diazo pyrazoamides, Chiral cobalt(II) complex | Quaternary prolineamide derivatives | researchgate.net |

Functionalization with Retention of Azetidine Ring Integrity

Despite the propensity for ring-opening, it is possible to functionalize the azetidine ring while preserving its four-membered structure. rsc.org This allows for the introduction of various substituents, enhancing the molecular diversity of azetidine-containing compounds. nih.gov One approach involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines. rsc.org This method demonstrates good functional group tolerance. rsc.org

Another strategy for synthesizing densely functionalized azetidines involves a Ti(IV)-mediated coupling of oxime ethers with Grignard reagents. rsc.org The resulting spirocyclic NH-azetidines can be further modified. Importantly, the azetidine nitrogen can often be deprotected under mild conditions, allowing for subsequent N-functionalization. rsc.org The development of such methods provides a platform for utilizing azetidines as building blocks in organic synthesis. rsc.orgrsc.org

N-Functionalization and α-Lithiation of Azetidine Moiety

The nitrogen atom of the azetidine ring can be readily functionalized, and the adjacent α-carbon can undergo lithiation, providing a pathway for further substitution. nih.govnih.gov The presence of an electron-donating group on the nitrogen atom can render the azetidine ring an effective directing group for ortho-lithiation of an attached aromatic ring. nih.gov Conversely, N-protected azetidines, for instance with a Boc group, can undergo exclusive α-lithiation. nih.gov

Studies have shown that enantiomerically enriched N-alkyl 2-oxazolinylazetidines can undergo exclusive α-lithiation. nih.govnih.gov The resulting lithiated intermediate, while chemically stable, can be configurationally labile. nih.govnih.gov This dynamic behavior can lead to a highly stereoselective process upon trapping with an electrophile. nih.govnih.gov This approach allows for the synthesis of enantioenriched N-alkyl-2,2-disubstituted azetidines. nih.gov The ability to perform such functionalizations is crucial for the synthesis of complex molecules containing the azetidine scaffold.

Reactivity Profile of the Fluoropyridine Moiety

The fluoropyridine portion of the molecule exhibits reactivity characteristic of electron-deficient aromatic systems, with the fluorine atom playing a key role in influencing its chemical behavior.

Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

The presence of the electronegative nitrogen atom and the fluorine substituent makes the pyridine (B92270) ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.govacs.org This reaction is a cornerstone for the functionalization of pyridines. nih.govyoutube.com In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com

Fluoropyridines are particularly reactive in SNAr reactions, often reacting faster than their chloro- or bromo-analogs. acs.orgresearchgate.netreddit.com The high electronegativity of fluorine activates the ring towards nucleophilic attack, and the cleavage of the strong C-F bond is not the rate-determining step. masterorganicchemistry.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429). acs.org

This enhanced reactivity allows SNAr reactions on fluoropyridines to be conducted under milder conditions, which is advantageous when working with complex molecules containing sensitive functional groups. nih.govacs.org A wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can be used to displace the fluorine atom, providing a versatile method for introducing diverse functionalities onto the pyridine ring. nih.gov

| Substrate | Nucleophile | Product | Key Feature | Reference |

| 2-Fluoropyridine | Sodium Ethoxide | 2-Ethoxypyridine | Faster reaction than 2-chloropyridine | acs.org |

| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (B91410) | Methyl 3-fluoropyridine-4-carboxylate | Substitution of a nitro group | nih.gov |

| 2-Fluoroheteroarenes | Various (N, O, S, C-based) | Substituted Heteroarenes | Mild reaction conditions | nih.gov |

Regioselectivity in Substitutions and Functionalizations

The pyridine ring in 3-(Azetidin-3-yl)-5-fluoropyridine is electron-deficient due to the electronegativity of the nitrogen atom and the fluorine substituent. This generally makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atom (positions 2, 4, and 6). The fluorine atom is a good leaving group in such reactions.

The azetidin-3-yl group, being an alkyl-type substituent, is a weak electron-donating group. This can slightly modulate the electron density of the pyridine ring, but the overriding electronic effect is the electron withdrawal by the fluorine and the ring nitrogen.

Key points regarding regioselectivity:

Nucleophilic Aromatic Substitution (SNAr): Nucleophiles will preferentially attack the pyridine ring at the positions activated by the fluorine atom. The most likely positions for substitution are C2 and C6, which are ortho to the fluorine and activated by both the fluorine and the ring nitrogen. The C4 position is also activated, being para to the fluorine. The precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. If forced, the reaction would likely occur at the position least deactivated, which would be influenced by both the fluorine and the azetidine substituents. However, SEAr reactions are not a common mode of reactivity for this class of compounds.

Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a key site for functionalization. It can readily undergo a variety of reactions, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acylazetidines.

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups on the nitrogen atom.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides (e.g., Buchwald-Hartwig amination) to form N-arylazetidines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

The following table summarizes the expected regioselectivity in the functionalization of this compound:

| Reaction Type | Reagent | Site of Functionalization | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻) | Pyridine Ring (C2, C6, or C4) | Substituted Pyridine |

| N-Acylation | Acyl Halide, Anhydride | Azetidine Nitrogen | N-Acylazetidine |

| N-Alkylation | Alkyl Halide | Azetidine Nitrogen | N-Alkylazetidine |

| N-Arylation | Aryl Halide, Pd or Cu catalyst | Azetidine Nitrogen | N-Arylazetidine |

Dearomatization Reactions of Fluoropyridines

Dearomatization reactions of pyridine derivatives are a powerful tool for the synthesis of saturated and partially saturated nitrogen-containing heterocycles. For fluoropyridines, these reactions often proceed through initial nucleophilic attack on the electron-deficient ring.

While specific dearomatization studies on this compound are not extensively reported, the general principles of fluoropyridine dearomatization can be applied.

Reductive Dearomatization: Catalytic hydrogenation of the pyridine ring can lead to the corresponding piperidine (B6355638) derivative. The conditions for this transformation (catalyst, pressure, temperature) would need to be carefully controlled to avoid side reactions, such as hydrodefluorination.

Nucleophilic Addition followed by Trapping: Strong nucleophiles, such as organolithium or Grignard reagents, can add to the pyridine ring, typically at the 2- or 6-position. The resulting anionic intermediate can then be trapped by an electrophile, leading to a dihydropyridine (B1217469) product. The presence of the fluorine atom enhances the propensity for this initial nucleophilic addition.

The outcomes of dearomatization reactions are highly dependent on the reagents and conditions employed, as illustrated in the table below for a generic fluoropyridine system:

| Reaction Type | Reagents | Intermediate/Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Fluoropiperidine |

| Birch Reduction | Na, NH₃, ROH | Dihydropyridine |

| Nucleophilic Addition | R-Li or R-MgX, then E⁺ | Dihydropyridine |

Intermolecular and Intramolecular Reactivity Studies

The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions.

Intermolecular Reactions:

Self-Condensation/Polymerization: Under certain conditions, the nucleophilic azetidine nitrogen of one molecule could potentially react with the electrophilic pyridine ring of another molecule. This could lead to oligomers or polymers, although this reactivity is generally not desired and is controlled by appropriate protecting group strategies during synthesis.

Cross-Coupling Reactions: As a versatile building block, this compound can participate in a variety of cross-coupling reactions. The fluorine atom can be replaced via SNAr, and the N-H bond of the azetidine can be used in N-arylation or N-alkylation reactions, as mentioned previously. These intermolecular reactions are fundamental to its use in constructing more complex molecules.

Intramolecular Reactions:

Intramolecular Cyclization: If a suitable reactive group is introduced onto the azetidine nitrogen, intramolecular cyclization onto the pyridine ring could be possible. For example, if the azetidine nitrogen is functionalized with a chain containing a nucleophilic group, this group could potentially attack the pyridine ring, leading to a fused or bridged bicyclic system. The feasibility of such a reaction would depend on the length and nature of the linker chain.

Advanced Spectroscopic Characterization of 3 Azetidin 3 Yl 5 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-(Azetidin-3-yl)-5-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum would be expected to show distinct signals for the protons on the fluoropyridine ring and the azetidine (B1206935) ring.

Fluoropyridine Ring Protons: The three aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The fluorine atom at the 5-position would introduce characteristic coupling patterns (J-coupling) to the adjacent protons. H-2, H-4, and H-6 would each appear as distinct multiplets due to both proton-proton and proton-fluorine couplings.

Azetidine Ring Protons: The protons of the four-membered azetidine ring would be found in the upfield region. The methine proton at the 3-position (CH) would likely appear as a multiplet. The methylene protons (CH₂) at the 2- and 4-positions would be expected to show complex splitting patterns due to their diastereotopic nature, appearing as multiplets.

Amine Proton: The N-H proton of the azetidine ring would likely appear as a broad singlet, and its chemical shift would be dependent on solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine (B92270) H-2 | Downfield | Doublet of doublets | J(H-H), J(H-F) |

| Pyridine H-4 | Downfield | Multiplet | J(H-H), J(H-F) |

| Pyridine H-6 | Downfield | Singlet (broad) | J(H-F) |

| Azetidine H-3 | Mid-field | Multiplet | J(H-H) |

| Azetidine H-2/H-4 | Upfield | Multiplets | J(H-H) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, would show distinct singlets for each unique carbon atom. The presence of the highly electronegative fluorine atom would significantly influence the chemical shifts of the pyridine ring carbons.

Fluoropyridine Ring Carbons: Five signals would be expected. The carbon directly bonded to the fluorine (C-5) would exhibit a large one-bond C-F coupling constant (¹JCF) and appear as a doublet in a non-decoupled spectrum. The chemical shifts of C-4 and C-6 would also be affected by two-bond C-F coupling (²JCF).

Azetidine Ring Carbons: Three signals would be anticipated: one for the methine carbon (C-3') and two for the methylene carbons (C-2' and C-4'), which may or may not be equivalent depending on the molecular dynamics.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Pyridine C-2 | ~140-150 | Small ⁴JCF |

| Pyridine C-3 | ~130-140 | Small ³JCF |

| Pyridine C-4 | ~120-130 | ²JCF |

| Pyridine C-5 | ~155-165 (d) | Large ¹JCF |

| Pyridine C-6 | ~140-150 | ²JCF |

| Azetidine C-3' | ~30-40 | None |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is highly sensitive to the local electronic environment. The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift would be characteristic of a fluorine atom attached to an aromatic pyridine ring. This signal would likely appear as a multiplet due to coupling with the adjacent protons on the pyridine ring (H-4 and H-6).

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Predicted Multiplicity |

|---|

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the azetidine ring and the pyridine ring separately.

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connection between the azetidine and pyridine rings by observing correlations from the azetidine protons to the pyridine carbons (and vice-versa).

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

N-H Stretch: A characteristic absorption band for the secondary amine in the azetidine ring would be expected in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is typically observed in the 1000-1300 cm⁻¹ region.

N-H Bend: The bending vibration for the secondary amine could be seen around 1550-1650 cm⁻¹.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Azetidine) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=N, C=C Stretch (Pyridine) | 1400-1600 | Medium-Strong |

| C-F Stretch | 1000-1300 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification. For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its specific functional groups and skeletal structure.

Detailed Research Findings: A Raman analysis of this compound would be expected to show distinct vibrational bands. Key signals would arise from the stretching and bending modes of the pyridine ring, the azetidine ring, and the carbon-fluorine bond.

Pyridine Ring Vibrations: The spectrum would display characteristic ring stretching modes (ν(C=C) and ν(C=N)) typically found in the 1400-1650 cm⁻¹ region. Ring breathing vibrations, which are sensitive to substitution patterns, would also be present at lower frequencies.

Azetidine Ring Vibrations: The saturated azetidine ring would contribute signals corresponding to C-C and C-N stretching, as well as CH₂ scissoring, wagging, and twisting modes, generally appearing in the 800-1400 cm⁻¹ range.

C-F Bond Vibration: A prominent band corresponding to the C-F stretching vibration is anticipated, typically observed in the 1000-1400 cm⁻¹ region. Its exact position would be influenced by the electronic environment of the fluoropyridine ring.

A hypothetical data table below illustrates the types of vibrational modes that would be identified.

| Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** | Associated Functional Group |

| C=C/C=N Stretching | 1400 - 1650 | Pyridine Ring |

| C-H Stretching | 2850 - 3100 | Azetidine and Pyridine Rings |

| C-F Stretching | 1000 - 1400 | Fluoropyridine Moiety |

| N-H Bending | 1500 - 1650 | Azetidine Ring (if protonated) |

| Ring Breathing | 800 - 1000 | Pyridine Ring |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. Instruments like Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) analyzers are commonly used for HRMS.

Detailed Research Findings: For this compound (molecular formula C₈H₉FN₂), HRMS would be used to confirm its elemental composition by measuring the exact mass of its molecular ion. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 153.0826. An experimental HRMS measurement yielding a value very close to this, typically within a few parts per million (ppm), would provide strong evidence for the assigned molecular formula.

| Ion | Theoretical Exact Mass (m/z) | Elemental Composition |

| [M+H]⁺ | 153.0826 | C₈H₁₀FN₂⁺ |

| [M+Na]⁺ | 175.0645 | C₈H₉FN₂Na⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures, identifying impurities, and studying the metabolism of a compound.

Detailed Research Findings: In an LC-MS analysis of a sample containing this compound, the compound would first be separated from other components on an LC column based on its polarity. The retention time would be a characteristic property under specific chromatographic conditions. Upon elution from the column, the compound would be ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (e.g., at m/z 153 for [M+H]⁺), confirming the presence and identity of the compound. Tandem MS (MS/MS) could be performed to generate a characteristic fragmentation pattern for unambiguous identification, particularly in complex matrices.

X-ray Diffraction (XRD) Analysis (for Crystalline Forms)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and crystal packing information.

Detailed Research Findings: If this compound can be crystallized, single-crystal XRD analysis would provide precise structural data. The analysis would confirm the connectivity of the atoms and reveal the conformation of the azetidine and pyridine rings. Key structural parameters, such as the planarity of the pyridine ring and the puckering of the azetidine ring, would be determined. Furthermore, XRD would elucidate the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the crystal packing. For polycrystalline samples, powder XRD (XRPD) could be used to identify the crystalline phase and assess its purity.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | Details on how molecules are arranged in the solid state. |

Surface-Sensitive Spectroscopic Techniques

When a compound is studied as a thin film or adsorbed on a surface, specialized techniques are required to probe its surface properties. These methods provide information on elemental composition, chemical states, and molecular orientation at the surface.

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to determine the elemental composition of the surface and the chemical (oxidation) states of the elements present in this compound. High-resolution spectra of the C 1s, N 1s, and F 1s core levels would provide information about the bonding environments. For example, the N 1s spectrum could distinguish between the nitrogen in the pyridine ring and the secondary amine in the azetidine ring.

Near Edge X-ray Absorption Fine Structure (NEXAFS): Also known as X-ray Absorption Near Edge Structure (XANES), NEXAFS provides information on the unoccupied electronic states and the orientation of molecules on a surface. By using polarized X-rays and measuring the absorption at the C, N, and F K-edges, the orientation of the pyridine ring relative to the substrate surface could be determined.

Scanning Tunneling Microscopy (STM): STM is a powerful microscopy technique that can visualize single molecules on a conductive surface with atomic resolution. An STM study of this compound adsorbed on a substrate like gold or graphite could reveal how individual molecules arrange themselves, whether they form ordered monolayers, and how they interact with the underlying surface. Spectroscopic modes of STM (Scanning Tunneling Spectroscopy, STS) could further probe the local electronic density of states of the molecule.

Theoretical and Computational Chemistry Studies on 3 Azetidin 3 Yl 5 Fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of molecular systems. researchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations can elucidate electronic structure, molecular geometry, and potential reaction pathways. wikipedia.orgstrath.ac.ukucsb.edu

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying reaction mechanisms. stackexchange.comrsc.org For 3-(Azetidin-3-yl)-5-fluoropyridine, DFT could be employed to map the potential energy surface for various reactions. This involves locating transition states and calculating activation energies, thereby predicting the most likely reaction pathways. researchgate.net For instance, DFT calculations could clarify the regioselectivity of electrophilic aromatic substitution on the pyridine (B92270) ring or nucleophilic reactions involving the azetidine (B1206935) nitrogen. Studies on similar heterocyclic systems have successfully used DFT to understand reaction energetics and mechanisms. bohrium.comnih.gov

Ab initio—meaning "from first principles"—methods solve the Schrödinger equation without empirical parameters, offering high accuracy. wikipedia.orgnumberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CCSD(T)), provide a rigorous description of the electronic structure. wikipedia.orgnumberanalytics.com For this compound, ab initio calculations would yield precise predictions of its electronic energy, electron distribution, and molecular properties like dipole moment. researchgate.netucsb.edu Although computationally intensive, these methods are invaluable for benchmarking results from less demanding methods like DFT and for studying fundamental electronic properties that govern the molecule's behavior. dntb.gov.uaosti.gov

The flexibility of the azetidine ring and its linkage to the pyridine ring suggests that this compound can exist in multiple conformations. Conformational analysis, typically performed using DFT, is used to identify the stable three-dimensional arrangements of a molecule and their relative energies. nih.gov By systematically rotating the bond connecting the two rings and allowing the rest of the geometry to relax, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The results would indicate the preferred spatial orientation of the azetidine and fluoropyridine moieties, which is crucial for understanding its interaction with biological targets or other molecules.

Illustrative Data Table for Conformational Analysis:

The following table demonstrates hypothetical results from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) for different conformers of this compound, showcasing key energetic and electronic properties.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A | 0° | 2.5 | 3.1 |

| B | 90° | 0.0 | 2.8 |

| C | 180° | 1.8 | 3.5 |

This table is for illustrative purposes only. Actual values would require specific computational runs.

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and bonding within a molecule, which is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior as an electron donor (nucleophile) or acceptor (electrophile). acs.orgsapub.org

For this compound, one would expect the HOMO to be localized primarily on the electron-rich azetidine and pyridine nitrogen atoms. The LUMO would likely be distributed over the electron-deficient fluoropyridine ring, influenced by the electronegative fluorine atom. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. acs.org

Illustrative Data Table for FMO Analysis:

This table presents plausible FMO properties for this compound, as would be determined by a DFT calculation.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital; related to nucleophilicity. |

| E(LUMO) | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

This table is for illustrative purposes only. Actual values would require specific computational runs.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. rsc.org It is particularly useful for quantifying specific electronic interactions, such as hyperconjugation and intramolecular hydrogen bonding, that contribute to molecular stability. researchgate.net

Illustrative Data Table for NBO Analysis:

The following table provides hypothetical NBO results, detailing key donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N (Azetidine) | σ* (C-C) (Azetidine) | 3.8 |

| LP (1) N (Pyridine) | σ* (C-C) (Pyridine) | 4.5 |

| σ (C-H) (Azetidine) | σ* (N-C) (Azetidine) | 1.2 |

This table is for illustrative purposes only. LP denotes a lone pair orbital, and σ* denotes an antibonding orbital. Actual values would require specific computational runs.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. This analysis is crucial for understanding the nature of chemical bonds and intermolecular interactions. For this compound, an EDA could be performed on its interactions with a biological target, such as an enzyme active site, or on the intramolecular interactions between the azetidine and fluoropyridine rings.

The total interaction energy (ΔE_int) is typically decomposed into several key terms:

Electrostatic Energy (ΔE_elec): This component arises from the classical electrostatic interactions between the charge distributions of the molecular fragments. It is a major contributor to the interaction energy in polar molecules like this compound, which features a nitrogenous heterocycle and a fluorine substituent.

Pauli Repulsion (ΔE_Pauli): This term accounts for the destabilizing interactions that occur when the electron clouds of the fragments overlap, as described by the Pauli Exclusion Principle.

Orbital Interaction (ΔE_orb): This stabilizing term represents the energy gain from the mixing of occupied and unoccupied orbitals of the interacting fragments, leading to the formation of new bonding orbitals. This is indicative of covalent character in the interaction.

Dispersion Energy (ΔE_disp): This component captures the long-range electron correlation effects, commonly known as van der Waals forces or London dispersion forces.

A hypothetical EDA for the interaction of this compound with a hypothetical protein receptor is presented in Table 1. The data is illustrative and representative of what a typical EDA might reveal.

Table 1: Illustrative Energy Decomposition Analysis of this compound Interaction with a Receptor

| Energy Component | Value (kcal/mol) | Percentage of Total Attractive Interaction |

| Electrostatic (ΔE_elec) | -15.8 | 45.3% |

| Orbital (ΔE_orb) | -12.5 | 35.8% |

| Dispersion (ΔE_disp) | -6.6 | 18.9% |

| Total Attractive | -34.9 | 100% |

| Pauli Repulsion (ΔE_Pauli) | +21.3 | |

| Total Interaction (ΔE_int) | -13.6 |

This illustrative data suggests that the interaction is primarily driven by electrostatic and orbital contributions, which is expected for a molecule with polar functional groups forming hydrogen bonds and other polar interactions within a protein binding pocket.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic parameters of a molecule, which can aid in its experimental characterization. Density Functional Theory (DFT) calculations are commonly employed to predict parameters for various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors of the nuclei in the molecule's optimized geometry. Comparing predicted and experimental NMR spectra can help confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks in an IR spectrum and are associated with specific bond stretches, bends, and other molecular vibrations. This can be particularly useful for identifying the presence of key functional groups, such as the C-F bond and the N-H bond of the azetidine ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. The calculated maximum absorption wavelength (λ_max) can be compared with experimental data to understand the electronic structure and chromophores within the molecule.

Table 2 provides a set of hypothetical predicted spectroscopic parameters for this compound.

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value |

| ¹H NMR | |

| Pyridine H (ortho to F) | δ 8.1 ppm |

| Pyridine H (para to F) | δ 7.5 ppm |

| Pyridine H (ortho to azetidine) | δ 8.3 ppm |

| Azetidine CH | δ 4.2 ppm |

| Azetidine CH₂ | δ 3.8 ppm |

| Azetidine NH | δ 2.5 ppm |

| ¹³C NMR | |

| Pyridine C-F | δ 165 ppm |

| Pyridine C-Azetidine | δ 140 ppm |

| Other Pyridine C | δ 120-135 ppm |

| Azetidine CH | δ 55 ppm |

| Azetidine CH₂ | δ 45 ppm |

| IR Spectroscopy | |

| N-H Stretch (Azetidine) | 3350 cm⁻¹ |

| C-H Stretch (Aromatic) | 3050 cm⁻¹ |

| C-H Stretch (Aliphatic) | 2900 cm⁻¹ |

| C=N Stretch (Pyridine) | 1580 cm⁻¹ |

| C-F Stretch | 1250 cm⁻¹ |

| UV-Vis Spectroscopy | |

| λ_max | 265 nm |

These predicted values serve as a guide for experimental chemists in identifying and confirming the structure of this compound.

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.

The synthesis of this compound would likely involve the formation of the azetidine ring and its attachment to the fluoropyridine moiety. Computational studies can model various synthetic strategies, such as the intramolecular cyclization to form the azetidine ring or a cross-coupling reaction to join the two heterocyclic fragments.

For a given reaction step, computational chemists can locate the transition state structure and calculate its energy. The energy of the transition state relative to the reactants gives the activation energy (ΔE‡), which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

Table 3 presents a hypothetical comparison of two possible reaction pathways for a key synthetic step in the formation of a substituted azetidine, illustrating how computational modeling can guide synthetic efforts.

Table 3: Hypothetical Modeled Reaction Pathways for Azetidine Ring Formation

| Pathway | Key Intermediate | Transition State Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |

| Pathway A: Intramolecular S_N2 Cyclization | Open-chain amino-halide | +25.4 | -15.2 |

| Pathway B: Reductive Amination of a β-keto ester | Cyclic enamine | +18.7 | -22.5 |

Based on this hypothetical data, Pathway B would be predicted to be more favorable due to its lower activation energy and more thermodynamically stable product.

Regioselectivity and Stereoselectivity Predictions

For molecules with multiple reactive sites or the potential for stereoisomerism, computational chemistry can predict the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In the synthesis of this compound, a key step might involve the functionalization of the fluoropyridine ring. The fluorine and the existing substituent will direct incoming reagents to specific positions. Computational models can predict the most likely site of reaction by calculating the energies of the transition states leading to different regioisomers. For example, in an electrophilic aromatic substitution on 5-fluoropyridine, calculations can determine whether substitution is more likely to occur at the C2, C4, or C6 position.

Stereoselectivity: The azetidine ring in this compound contains a stereocenter at the C3 position. If the synthesis starts from achiral precursors, a racemic mixture will be formed. However, if chiral catalysts or reagents are used, one stereoisomer may be formed in excess. Computational modeling can help in understanding the origins of stereoselectivity by analyzing the transition state structures of the catalyst-substrate complexes that lead to the different stereoisomers. The energy difference between these diastereomeric transition states can be used to predict the enantiomeric excess (e.e.) of the reaction.

Table 4 provides an illustrative example of a computational prediction for the stereoselective reduction of a precursor to form the chiral azetidine ring.

Table 4: Illustrative Stereoselectivity Prediction for Azetidine Synthesis

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (S:R) | Predicted Enantiomeric Excess |

| TS leading to (S)-isomer | 0.0 | 95 | 90% |

| TS leading to (R)-isomer | +1.8 | 5 |

This hypothetical result indicates a strong preference for the formation of the (S)-isomer, guiding the choice of catalyst and reaction conditions to achieve high stereoselectivity.

Applications and Strategic Role of 3 Azetidin 3 Yl 5 Fluoropyridine As a Chemical Building Block

Design and Synthesis of Complex Heterocyclic Systems

The 3-(azetidin-3-yl)-5-fluoropyridine scaffold is a key component in the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. nih.govresearchgate.net The presence of the reactive azetidine (B1206935) ring and the electronically distinct fluoropyridine moiety allows for a variety of chemical transformations, leading to the creation of fused, bridged, and spirocyclic ring systems. nih.gov

Integration into Advanced Organic Synthesis Strategies

The unique structural features of this compound make it amenable to a range of advanced organic synthesis strategies. The strained four-membered azetidine ring can undergo ring-opening reactions, providing a pathway to linear amine derivatives that can be further elaborated. arkat-usa.org Conversely, the intact azetidine can be functionalized at the nitrogen atom through various coupling reactions. google.com

Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, can be employed to modify the fluoropyridine ring. The fluorine atom can act as a handle for further functionalization or can be retained to modulate the physicochemical properties of the final compound. The strategic placement of the fluorine atom can also influence the regioselectivity of subsequent reactions. The development of efficient synthetic routes to derivatives of this compound is an active area of research, aiming to provide a diverse set of building blocks for drug discovery programs. google.com

Role in Scaffold Diversity and Chemical Space Expansion

In the quest for novel drug candidates, exploring new areas of chemical space is crucial. nih.gov The this compound scaffold serves as an excellent starting point for generating diverse molecular architectures. nih.gov The combination of the small, saturated azetidine ring and the aromatic fluoropyridine ring provides a unique three-dimensional shape that is distinct from more common heterocyclic systems.

By systematically modifying the substituents on both the azetidine and pyridine (B92270) rings, a vast library of compounds with varying steric and electronic properties can be generated. This expansion of chemical space increases the probability of identifying molecules with desired biological activities. The pyridine scaffold itself is a privileged structure in medicinal chemistry, known for its presence in a wide range of FDA-approved drugs. rsc.org The incorporation of the azetidine and fluorine moieties further enhances the novelty and potential of the resulting compounds.

Precursors for Functionalized Compounds (e.g., Chiral Building Blocks)

The this compound moiety can serve as a precursor for the synthesis of more complex and functionalized building blocks, including chiral derivatives. nih.gov The synthesis of enantiomerically pure azetidine-containing compounds is of significant interest, as stereochemistry often plays a critical role in biological activity. nih.gov